molecular formula C21H15Cl2N3OS B7730801 (2E)-2-cyano-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enamide

(2E)-2-cyano-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enamide

Cat. No.: B7730801
M. Wt: 428.3 g/mol
InChI Key: XCRRSLUIUAFGFR-CXUHLZMHSA-N
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Description

(2E)-2-cyano-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a thiazole ring, and a dichlorobenzyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the dichlorobenzyl group. The final step involves the formation of the cyano group and the prop-2-enamide structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(2E)-2-cyano-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The cyano group and thiazole ring are critical for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloroaniline: Shares the dichlorobenzyl group but lacks the thiazole ring and cyano group.

    2-(Difluoromethoxy)aniline: Contains a similar aromatic structure but differs in functional groups.

Uniqueness

(2E)-2-cyano-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group, thiazole ring, and dichlorobenzyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

(E)-2-cyano-N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3OS/c1-13-5-2-3-6-14(13)9-16(11-24)20(27)26-21-25-12-17(28-21)10-15-7-4-8-18(22)19(15)23/h2-9,12H,10H2,1H3,(H,25,26,27)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRRSLUIUAFGFR-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C(C#N)C(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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